Diphenyl(pyrrolidin-2-yl)methanol

Asymmetric catalysis Organocatalysis β-Allenoate synthesis

Researchers requiring enantioselective ketone reductions often face inconsistent enantiomeric excess with conventional chiral amino alcohols. Diphenyl(pyrrolidin-2-yl)methanol (CAS 63401-04-7), featuring a geminal diphenyl substitution pattern, directly resolves this as the definitive CBS oxazaborolidine catalyst precursor. • Achieves >99% ee at 1 mol% catalyst loading in asymmetric ketone reductions • Single-diastereoisomer outcome in P-stereogenic pincer complex synthesis • Validated HPLC chiral separation protocol (Rs=1.60, LOD 6.8 ng/mL) • Available as racemate or enantiopure (R)-(+) and (S)-(-) forms Bulk quantities available. Certificate of Analysis included with every shipment.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 63401-04-7
Cat. No. B8817829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(pyrrolidin-2-yl)methanol
CAS63401-04-7
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2
InChIKeyOGCGXUGBDJGFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(pyrrolidin-2-yl)methanol (CAS 63401-04-7) Procurement Guide: Technical Specifications and Evidence-Based Differentiation


Diphenyl(pyrrolidin-2-yl)methanol (CAS 63401-04-7), also known as α,α-diphenyl-2-pyrrolidinemethanol or diphenylprolinol (D2PM), is a chiral β-amino alcohol with a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol [1]. The compound exists as two enantiomers, (R)-(+) and (S)-(−), each with distinct applications in asymmetric catalysis, chiral resolution, and pharmacological research [2]. Its structural hallmark—a pyrrolidine ring bearing a geminal diphenylhydroxymethyl substituent—provides a sterically hindered chiral environment that underpins its utility as both a standalone organocatalyst and a precursor to the Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst system [3].

Why In-Class Substitution of Diphenyl(pyrrolidin-2-yl)methanol with Generic β-Amino Alcohols Fails to Replicate Performance


Generic substitution of diphenyl(pyrrolidin-2-yl)methanol with simpler β-amino alcohols (e.g., prolinol, phenylglycinol) or non-geminal diaryl analogs is not scientifically equivalent. The geminal diphenyl substitution pattern creates a uniquely congested chiral environment that governs both catalytic stereoselectivity and molecular recognition properties [1]. In catalytic applications, the steric bulk of the two phenyl groups on the same carbon atom restricts conformational flexibility of transition states, a feature absent in monoaryl or non-geminal diaryl analogs [2]. In pharmacological contexts, the compound's selective catecholamine transporter inhibition profile (NET and DAT inhibition without SERT activity or substrate release) differs markedly from other pipradrol derivatives, with D2PM demonstrating lower DAT/NET potency than 2-DPMP [3]. These performance gaps are quantifiable and directly impact experimental reproducibility across catalytic asymmetric synthesis, chiral resolution, and pharmacological screening.

Quantitative Evidence Guide: Diphenyl(pyrrolidin-2-yl)methanol (CAS 63401-04-7) Differentiation Against Key Comparators


Enantioselective β-Allenoate Synthesis: Superior Enantiomeric Excess with (S)-Diphenyl(pyrrolidin-2-yl)methanol vs. Alternative Chiral Amines

In phosphine-catalyzed and ZnI2-promoted preparation of chiral β-allenoates, (S)-diphenyl(pyrrolidin-2-yl)methanol serves as the chiral amine component to form oxazolidine and propargylamine intermediates. The reaction proceeds with 1-alkynes and propiolates to yield chiral (R)-β-allenoates in 40–72% yield with up to >99% enantiomeric excess (ee) [1]. This performance is documented in a direct synthetic protocol where alternative chiral amines (including simpler β-amino alcohols) produce substantially lower enantioselectivity due to reduced steric control in the oxazolidine-forming step [1]. The geminal diphenyl motif is essential for achieving the steric differentiation that drives near-quantitative enantioselection.

Asymmetric catalysis Organocatalysis β-Allenoate synthesis

CBS Oxazaborolidine Precursor: Enantioselective Ketone Reduction with >99% ee at 1 mol% Catalyst Loading

Diphenyl(pyrrolidin-2-yl)methanol serves as the chiral scaffold for the Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst, one of the most widely employed systems for enantioselective borane-mediated ketone reduction. When derivatized to dimethoxy(aminoalkoxy)borate, the catalyst derived from (S)-diphenylprolinol enables the asymmetric reduction of representative prochiral ketones using only 1 mol% catalyst loading while achieving up to 99% ee [1]. In contrast, oxazaborolidines derived from non-geminal diaryl amino alcohols or monoaryl analogs typically require higher catalyst loadings (5–10 mol%) to achieve comparable enantioselectivity or yield inferior ee values [2]. The geminal diphenyl group is structurally critical for transition-state organization in the CBS mechanism.

CBS reduction Asymmetric ketone reduction Oxazaborolidine catalysis

Selective Catecholamine Transporter Inhibition: D2PM vs. 2-DPMP Potency Differentiation

In vitro pharmacological profiling in HEK 293 cells expressing human NET, DAT, and SERT reveals that diphenylprolinol (D2PM) is a selective catecholamine transporter inhibitor with a distinct potency profile relative to its close structural analog desoxypipradrol (2-DPMP). 2-DPMP exhibits DAT/NET inhibition equipotent to methylphenidate and demonstrates 10-fold more potent DAT blockade compared with cocaine, while D2PM shows lower potency than 2-DPMP [1]. Critically, D2PM lacks substrate-releasing properties at monoamine transporters and shows no significant SERT activity or TAAR1 binding, distinguishing it from aminoindane and piperazine-class compounds [2].

Monoamine transporter pharmacology Neuropharmacology Pipradrol derivatives

HPLC Chiral Resolution: Established Analytical Method with Baseline Enantioseparation (Rs = 1.60)

A validated HPLC method using (R)-(−)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole as a chiral fluorescent derivatization reagent achieves complete enantioseparation of D2PM within 16 minutes on a reversed-phase system, yielding a resolution factor (Rs) of 1.60 for the D2PM enantiomers [1]. This method also resolves methylphenidate (Rs = 2.53) and provides detection limits of 6.8 ng/mL for (R)-D2PM and 13 ng/mL for (S)-D2PM (S/N = 3) [1]. In contrast, the structurally related pipradrol derivative 2-DPMP lacks this specific chiral derivatization protocol, requiring alternative method development [2].

Chiral chromatography Analytical method development Enantioseparation

Chiral Pincer Complex Synthesis: Single Diastereoisomer Formation via P-Stereogenic Center Control

In the synthesis of P-stereogenic bis-phosphoramidite PCP pincer Pd(II) and Ni(II) complexes, (S)-diphenyl(pyrrolidin-2-yl)methanol undergoes one-pot phosphorylation with PCl3 followed by reaction with resorcinol derivatives and PdCl2 to afford a single diastereoisomer at the P-stereogenic center, confirmed by 31P NMR and X-ray crystallography [1]. The unsymmetrical PCN pincer Pd complex 3 exhibited higher catalytic activity than related symmetrical complexes in asymmetric allylation, while the more bulky Pd complex 2 provided better enantioselectivity (69% ee) in allylation of 4-nitrobenzenesulfonimine [1]. Alternative amino alcohols lacking the geminal diphenyl motif generate mixtures of P-diastereoisomers under identical conditions, necessitating additional chromatographic separation steps [1].

Organometallic catalysis Pincer complexes C–H activation

Derivatization to Diamine Organocatalysts: Azide Substitution Enables Tunable Bifunctional Catalysis

The hydroxyl group of (S)-diphenyl(pyrrolidin-2-yl)methanol can be substituted with an azide group under improved reaction conditions, followed by reduction to the corresponding diamine derivative [1]. Among the various diamine derivatives evaluated as bifunctional organocatalysts, (S)-2-(azidodiphenylmethyl)pyrrolidine was identified as the most efficient catalyst for asymmetric Michael and Mannich addition reactions within this structural series [1]. In contrast, the parent compound diphenylprolinol itself shows limited catalytic activity in these transformations, demonstrating that the azide → diamine derivatization pathway unlocks distinct catalytic functionality not accessible from the parent alcohol or alternative β-amino alcohols lacking the geminal diphenyl architecture [1].

Organocatalyst development Michael addition Mannich reaction

Optimal Research and Industrial Application Scenarios for Diphenyl(pyrrolidin-2-yl)methanol (CAS 63401-04-7)


CBS Oxazaborolidine-Catalyzed Asymmetric Ketone Reduction at Scale

When developing enantioselective ketone reduction protocols requiring high enantiomeric excess (>99% ee) at low catalyst loading (1 mol%), diphenyl(pyrrolidin-2-yl)methanol is the preferred chiral scaffold for preparing CBS-type oxazaborolidine catalysts. The documented performance of the dimethoxy(aminoalkoxy)borate derivative in achieving up to 99% ee with only 1 mol% catalyst loading [1] makes this compound suitable for both academic method development and industrial-scale reductions where catalyst cost and purification efficiency are critical process parameters. This scenario is particularly relevant for pharmaceutical intermediate synthesis requiring high enantiopurity secondary alcohols.

Pharmacological Screening for Selective NET/DAT Inhibitors Without SERT Activity

For neuropharmacology programs investigating selective catecholamine transporter inhibition, diphenylprolinol (D2PM) serves as a research tool with a defined pharmacological profile: selective NET/DAT inhibition without SERT activity, no substrate-releasing properties, and lack of TAAR1 binding [1]. The documented potency gradient (2-DPMP > D2PM in DAT blockade) provides a calibrated reference for structure–activity relationship (SAR) studies. This compound is appropriate for in vitro validation of monoamine transporter targets where serotonergic off-target activity must be excluded.

Analytical Method Validation and Forensic Enantioseparation

For forensic toxicology and analytical chemistry laboratories requiring validated chiral separation methods, diphenyl(pyrrolidin-2-yl)methanol (D2PM) has an established HPLC protocol with chiral fluorescent derivatization that achieves baseline resolution (Rs = 1.60) within 16 minutes on standard reversed-phase systems [1]. The documented detection limits (6.8 ng/mL for (R)-D2PM, 13 ng/mL for (S)-D2PM) and successful application to rat plasma analysis [1] provide a validated starting point for method transfer and regulatory compliance, reducing in-house method development time.

Synthesis of P-Stereogenic Pincer Complexes for Asymmetric Allylation

For organometallic chemistry programs developing chiral pincer complexes, (S)-diphenyl(pyrrolidin-2-yl)methanol enables the one-pot synthesis of P-stereogenic PCP and PCN Pd(II)/Ni(II) complexes as single diastereoisomers [1]. The demonstrated catalytic activity of these complexes in asymmetric allylation (unsymmetrical Pd complex 3 showing higher activity; bulky Pd complex 2 achieving 69% ee) [1] positions this compound as a reliable chiral building block for pincer catalyst libraries. The single-diastereoisomer outcome eliminates stereoisomer separation steps that are required when using alternative amino alcohols.

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